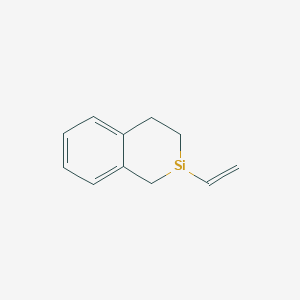
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl is an organosilicon compound that features a unique structure combining a tetrahydrobenzene ring with a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl typically involves the reaction of a silicon-containing precursor with a tetrahydrobenzene derivative. One common method is the hydrosilylation of 1,2,3,4-tetrahydrobenzene with a vinylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Functionalized silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in various biochemical pathways. The vinyl group can undergo polymerization reactions, leading to the formation of long-chain polymers with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl: Unique due to the presence of both a tetrahydrobenzene ring and a silicon atom.
This compound derivatives: Functionalized derivatives with various substituents on the silicon atom.
Vinylsilane compounds: Similar in structure but lack the tetrahydrobenzene ring.
Uniqueness
This compound is unique due to its combination of a tetrahydrobenzene ring and a silicon atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62381-49-1 |
|---|---|
Molekularformel |
C11H13Si |
Molekulargewicht |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2 |
InChI-Schlüssel |
RNTHWUAUXVDPPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si]1CCC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


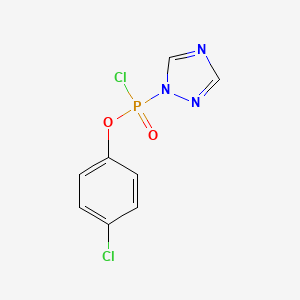
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
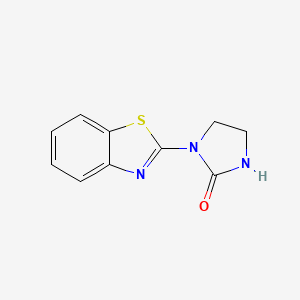
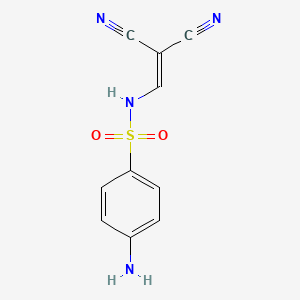
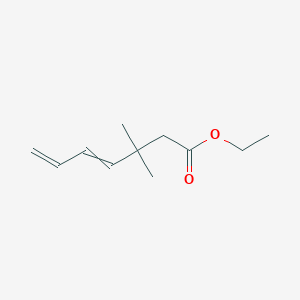


![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
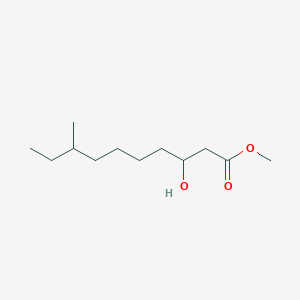

![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
